Cas no 870822-83-6 (Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]-)
![Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]- structure](https://www.kuujia.com/scimg/cas/870822-83-6x500.png)
Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]-
- Boronic acid, B-[7-(trifluoromethyl)-2-naphthalenyl]-
- 2-(Trifluoromethyl)naphthalene-7-boronic acid
- SCHEMBL2645341
- [7-(trifluoromethyl)naphthalen-2-yl]boronic acid
- NKGUIFSDYYLGJN-UHFFFAOYSA-N
- B-[7-(Trifluoromethyl)-2-naphthalenyl]boronic acid
- DTXSID301228874
- 870822-83-6
- starbld0018095
-
- Inchi: InChI=1S/C11H8BF3O2/c13-11(14,15)9-3-1-7-2-4-10(12(16)17)6-8(7)5-9/h1-6,16-17H
- InChI Key: NKGUIFSDYYLGJN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 240.0569441Da
- Monoisotopic Mass: 240.0569441Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A249000179-500mg |
2-(Trifluoromethyl)naphthalene-7-boronic acid |
870822-83-6 | 98% | 500mg |
$1155.09 | 2023-08-31 |
Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]- Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]-
Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]- (CAS No. 870822-83-6): A Comprehensive Overview
Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]-, identified by its CAS number 870822-83-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, exhibits a range of potential applications that span from drug development to advanced material synthesis. The presence of a trifluoromethyl group at the 7-position of the naphthalene ring imparts distinct electronic and steric properties, making it a valuable building block for various chemical transformations.
The naphthalene core of this boronic acid derivative contributes to its stability and reactivity, which are critical factors in its utility as an intermediate in organic synthesis. Boronic acids, in general, are well-known for their role in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that is fundamental in constructing biaryl compounds. The introduction of the trifluoromethyl group enhances the compound's reactivity and selectivity, making it particularly useful in the synthesis of complex molecules.
In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for pharmaceutical applications. The< strong>Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]- has been explored as a potential intermediate in the synthesis of therapeutic agents due to its ability to form stable complexes with various biomolecules. This property is particularly relevant in the design of inhibitors targeting enzymes that play crucial roles in diseases such as cancer and inflammatory disorders.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The< strong>trifluoromethyl group not only influences the electronic properties of the molecule but also affects its metabolic stability and binding affinity to biological targets. These characteristics make it an attractive candidate for further investigation in drug discovery programs. Researchers have leveraged its reactivity to develop novel scaffolds for small-molecule drugs that exhibit improved pharmacokinetic profiles.
The synthesis of< strong>Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]- involves multi-step organic transformations that highlight the compound's synthetic utility. The strategic placement of the< strong>trifluoromethyl group on the naphthalene ring allows for further functionalization, enabling chemists to tailor the molecule's properties for specific applications. This flexibility has led to its incorporation into a variety of research projects aimed at developing new materials and pharmaceuticals.
In materials science, this boronic acid derivative has been investigated for its potential use in polymer synthesis and surface modification techniques. The ability to form stable covalent bonds with other molecules makes it an excellent candidate for creating functionalized polymers with tailored properties. These polymers can find applications in areas such as coatings, adhesives, and electronic materials.
The< strong>naphthalene-based structure of this compound also lends itself to applications in optoelectronic devices. Naphthalene derivatives are known for their ability to absorb and emit light efficiently, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of the< strong>trifluoromethyl group can modulate these optical properties, enhancing device performance.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of< strong>Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]-. Preclinical studies have demonstrated its efficacy as an inhibitor of certain enzymes implicated in disease pathogenesis. The compound's ability to selectively interact with biological targets without causing significant off-target effects makes it a promising candidate for further development into a drug candidate.
The< strong>trifluoromethyl group plays a critical role in determining the pharmacological activity of this boronic acid derivative. It enhances binding affinity by influencing both hydrophobic interactions and electronic distributions within the binding site. This feature has been exploited to develop molecules with improved binding kinetics and reduced susceptibility to metabolic degradation.
In conclusion, Boronic acid, [7-(trifluoromethyl)-2-naphthalenyl]- (CAS No. 870822-83-6) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, material science, and optoelectronics. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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